molecular formula C19H26N2O4S B5571592 N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No. B5571592
M. Wt: 378.5 g/mol
InChI Key: QSBVAHOKBIFDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is 378.16132849 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel derivatives linked to 8-hydroxy-7-iodoquinoline-5-sulfonamides, bearing pyran and pyrano[2,3-d]pyrimidine derivatives, have been synthesized. These involve a one-pot base catalyzed cyclocondensation reaction, leading to the formation of intermediates that are further processed into the desired compounds. This process is significant in the field of medicinal chemistry for the creation of new drug candidates (Al-Omar, Khalifa, & Amr, 2017).

Development of Aza-Heterocycles

  • A study describes a method to prepare aza-heterocycles, which are important in pharmaceutical chemistry. This process involves the condensation of a primary amine with a ketone, followed by subsequent reactions to produce fused isoquinoline lactams. This methodology aids in the assembly of natural product scaffolds, highlighting its utility in the synthesis of complex organic compounds (Padwa et al., 2002).

Radical Cyclizations

  • Radical cyclizations of cyclic ene sulfonamides have been used to produce stable bicyclic and tricyclic aldimines and ketimines. This process is key for the synthesis of various imines, contributing to the broader understanding and application of radical cyclization in organic synthesis (Zhang, Hay, Geib, & Curran, 2013).

[3 + 2] Annulation Process

  • A study detailed the [3 + 2] cycloaddition reaction of N-aminopyridines, N-aminoquinolines, and N-aminoisoquinolines with certain reagents to yield pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. These findings are valuable in the field of medicinal chemistry for the development of new pharmacological agents (Wu & Qin, 2023).

Biological Activity of Sulfonamide Hybrids

  • Sulfonamides, a class of drugs with varied pharmacological activities, have been hybridized with different organic compounds. These hybrids have shown antibacterial, antitumor, and other activities, illustrating the potential of sulfonamide-based compounds in drug development (Ghomashi et al., 2022).

properties

IUPAC Name

N-cyclobutyl-2-(oxane-4-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c22-19(15-7-10-25-11-8-15)21-9-6-14-4-5-18(12-16(14)13-21)26(23,24)20-17-2-1-3-17/h4-5,12,15,17,20H,1-3,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBVAHOKBIFDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4CCOCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.